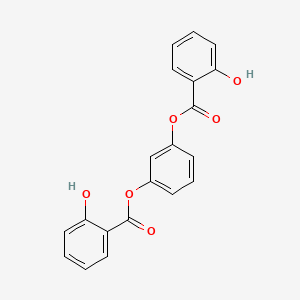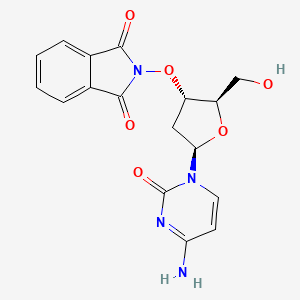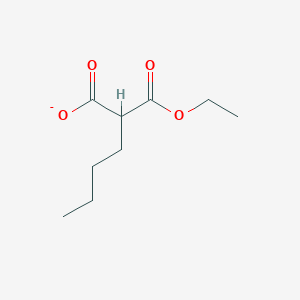
2-Ethoxycarbonylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxycarbonylhexanoate is an ester compound with the molecular formula C9H16O3. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethoxycarbonylhexanoate can be synthesized through the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester and the removal of water:
C6H11COOH+C2H5OH→C6H11COOC2H5+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
化学反应分析
Types of Reactions
2-Ethoxycarbonylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Hexanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
科学研究应用
2-Ethoxycarbonylhexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
作用机制
The mechanism of action of 2-Ethoxycarbonylhexanoate involves its interaction with enzymes and other molecular targets. For example, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of hexanoic acid and ethanol. The molecular pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different chain length.
Methyl butanoate: An ester with a shorter carbon chain.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
2-Ethoxycarbonylhexanoate is unique due to its specific carbon chain length and the presence of an ethoxy group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
属性
分子式 |
C9H15O4- |
|---|---|
分子量 |
187.21 g/mol |
IUPAC 名称 |
2-ethoxycarbonylhexanoate |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1 |
InChI 键 |
IGGGSAHINVSGTM-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(C(=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



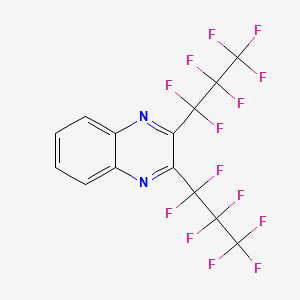
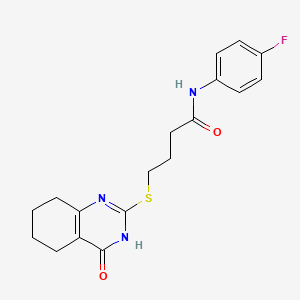
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
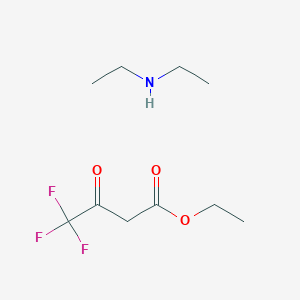
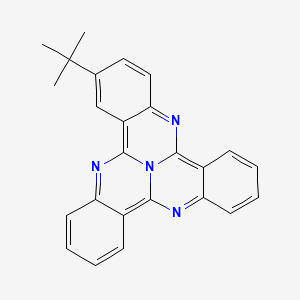
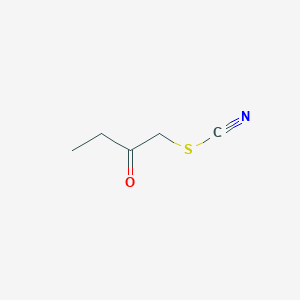
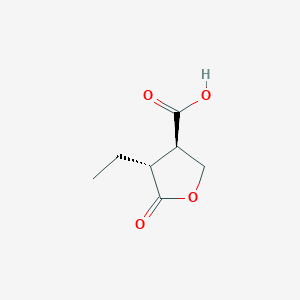
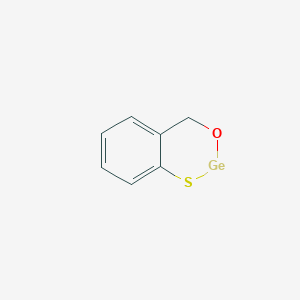
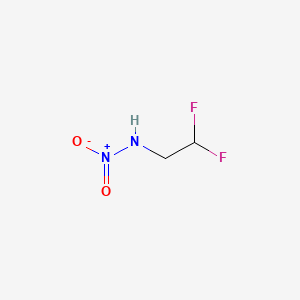
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
